Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 1873305-94-2) is a spirocyclic compound with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It features a bicyclic structure where two nitrogen atoms are positioned at the 2- and 8-positions of the spiro[4.5]decane scaffold, with a ketone group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound is critical in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly those targeting protease enzymes or autophagy pathways .
Storage and Safety: The compound requires storage at 2–8°C in a sealed, dry environment to prevent degradation. Its safety data sheet (SDS) highlights GHS warnings, including hazards related to skin/eye irritation and respiratory sensitivity, though specific parameters like boiling point remain undocumented .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-5-13(9-15)4-6-14-10(16)8-13/h4-9H2,1-3H3,(H,14,16) |
InChI Key |
DGGGXEYLMJHIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Seven-Step Synthesis (Adapted from Patent CN111620869A)
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time |
|---|---|---|---|---|
| 1 | Ethyl malonate reacts in ethanol solvent to form intermediate 2 | Ethanol solvent | 25–80 | 5 hours |
| 2 | Reduction of intermediate 2 with lithium borohydride in tetrahydrofuran to intermediate 3 | Lithium borohydride, THF | 0–70 | 2.5 hours |
| 3 | Reaction of intermediate 3 with p-toluenesulfonyl chloride in dichloromethane to intermediate 4 | p-Toluenesulfonyl chloride, DCM | 25 | 12 hours |
| 4 | Ring closure by adding cesium carbonate in acetonitrile to form intermediate 5 | Cesium carbonate, acetonitrile | 25–90 | 3 hours |
| 5 | Reduction of intermediate 5 with magnesium chips in methanol to intermediate 6 | Magnesium chips, methanol | 25–80 | 1 hour |
| 6 | Boc protection of intermediate 6 with Boc anhydride in dichloromethane to intermediate 7 | Boc anhydride, DCM | 25 | 12 hours |
| 7 | Final hydrogenation with palladium on carbon in methanol to yield final compound 8 | Pd/C catalyst, methanol | 25 | 3 hours |
This method emphasizes readily available starting materials, controlled reaction conditions, and a sequence that efficiently builds the spirocyclic core while introducing the Boc protecting group and oxo functionality.
Application to this compound
Given the structural analogy, the preparation of this compound likely follows a similar multi-step approach:
- Initial formation of the diazaspiro[4.5]decane core via cyclization.
- Introduction of the 7-oxo group through selective oxidation or incorporation during ring closure.
- Boc protection of the nitrogen at the 2-position to yield the tert-butyl carbamate.
Industrial synthesis may employ continuous-flow reactors to improve efficiency and scalability, controlling temperature and reaction time precisely to optimize yield and purity.
Reaction Conditions and Optimization
The critical parameters for the synthesis include:
- Temperature Control: Most steps occur at mild to moderate temperatures (25–90 °C), with some reductions and protections at room temperature (~25 °C).
- Reaction Time: Varies from 1 hour (reductions) to 12 hours (protection and sulfonylation steps).
- Solvent Choice: Ethanol, tetrahydrofuran, dichloromethane, acetonitrile, and methanol are commonly used solvents, selected for solubility and reaction compatibility.
- Catalysts and Reagents: Lithium borohydride for reductions, p-toluenesulfonyl chloride for sulfonylation, cesium carbonate for cyclization, magnesium chips for reduction, Boc anhydride for protection, and palladium on carbon for hydrogenation.
Summary Table of Preparation Method Parameters
| Step No. | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time | Purpose |
|---|---|---|---|---|---|---|
| 1 | Condensation | Ethyl malonate | Ethanol | 25–80 | 5 h | Initial intermediate |
| 2 | Reduction | Lithium borohydride | Tetrahydrofuran | 0–70 | 2.5 h | Reduction of ester |
| 3 | Sulfonylation | p-Toluenesulfonyl chloride | Dichloromethane | 25 | 12 h | Activation for cyclization |
| 4 | Cyclization | Cesium carbonate | Acetonitrile | 25–90 | 3 h | Ring closure |
| 5 | Reduction | Magnesium chips | Methanol | 25–80 | 1 h | Reduction of sulfonate |
| 6 | Boc Protection | Boc anhydride | Dichloromethane | 25 | 12 h | Amine protection |
| 7 | Hydrogenation | Pd/C catalyst | Methanol | 25 | 3 h | Final reduction |
Research and Industrial Considerations
- The synthesis route is designed for scalability and industrial application, using commercially available reagents and mild conditions.
- The Boc protection step is critical for stabilizing the amine and facilitating further functionalization or storage.
- Continuous-flow reactors can be employed to enhance reaction control, reduce reaction times, and improve safety in scale-up operations.
- Purity and yield optimization depend on precise temperature and time controls, as well as solvent purity and reagent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Diazaspiro Compounds
Biological Activity
Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS No. 1873305-94-2) is a compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant case studies and research findings.
The biological activity of this compound is largely attributed to its structural features that facilitate interactions with various biological targets. The spirocyclic framework enhances the compound's ability to bind to protein sites, potentially influencing cellular pathways involved in cancer progression and inflammation.
Key Mechanisms:
- Inhibition of IKKβ : The compound exhibits inhibitory properties against IKKβ, a critical kinase involved in the NF-κB signaling pathway, which is often activated in cancerous cells. This inhibition can lead to reduced inflammation and neoplastic progression .
- Cytotoxicity in Cancer Models : In vitro studies have shown that derivatives with similar structural motifs demonstrate cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells (FaDu), outperforming established chemotherapeutics like bleomycin .
Anticancer Activity
Recent studies indicate that compounds structurally related to this compound demonstrate significant anticancer properties:
- Cytotoxic Effects : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways.
- Enhanced Binding Affinity : The spirocyclic nature may enhance binding affinity to target proteins compared to linear analogs, leading to improved therapeutic efficacy .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit:
- Anti-inflammatory Effects : By modulating the NF-κB pathway, it may reduce inflammatory responses associated with chronic diseases .
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, providing protective effects against oxidative stress .
Case Studies and Research Findings
Q & A
Q. What safety precautions are recommended for handling tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate in laboratory settings?
- Methodological Answer : Conflicting hazard classifications exist across safety data sheets (SDS). While some SDS report no known hazards (e.g., ), others classify the compound as harmful if swallowed (H302), skin/eye irritant (H315/H319), and a respiratory irritant (H335) . To resolve contradictions, researchers should:
- Use standard precautions: nitrile gloves, lab coats, and eye protection.
- Work in a fume hood to avoid inhalation.
- Refer to institutional chemical hygiene plans and prioritize SDS with hazard data (e.g., ).
- Conduct a risk assessment using the precautionary principle when data gaps exist (e.g., missing ecotoxicology in ).
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR spectroscopy : Analyze , , and DEPT-135 spectra to confirm the spirocyclic framework and tert-butyl group.
- IR spectroscopy : Verify the carbonyl (C=O) stretch (~1700 cm) at the 7-oxo position.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] or [M+Na]).
- X-ray crystallography : Use SHELX programs () for structural refinement if single crystals are obtained.
Q. How should stability and storage conditions be optimized for this compound?
- Store at 2–8°C in airtight containers under inert gas (e.g., N).
- Avoid exposure to moisture, heat, and incompatible materials (e.g., strong oxidizers).
- Monitor degradation via periodic TLC or HPLC analysis.
Advanced Research Questions
Q. How can synthetic strategies be optimized to functionalize the 7-oxo group in this spirocyclic system?
- Methodological Answer : The 7-oxo group is a key site for derivatization:
- Nucleophilic additions : Use Grignard reagents or organozinc species under anhydrous conditions.
- Reductive amination : Convert the ketone to an amine via NaBH-mediated reactions.
- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups to stabilize intermediates (e.g., ).
- Monitor regioselectivity using DFT calculations to predict reactivity (e.g., Spartan or Gaussian software).
Q. What role does this compound play in the synthesis of RIPK1 inhibitors?
- Methodological Answer : Analogous spirocyclic compounds (e.g., ) are scaffolds for kinase inhibitors. The diazaspiro core may:
- Mimic transition-state geometries in enzyme binding pockets.
- Enhance metabolic stability via conformational restriction.
- Enable modular functionalization for structure-activity relationship (SAR) studies.
- Experimental design: Couple the spirocyclic core with pharmacophores (e.g., pyridine or pyrimidine) and test inhibitory activity via in vitro kinase assays.
Q. How do crystallographic data resolve conformational dynamics of the spirocyclic framework?
- Determine bond lengths/angles and torsional strain in the spiro ring.
- Compare solid-state vs. solution conformers (via NMR coupling constants).
- Identify non-covalent interactions (e.g., hydrogen bonds) that stabilize the structure.
- Example workflow: Grow single crystals in EtOAc/hexane, collect data on a diffractometer, and refine using SHELXL .
Q. How can computational modeling predict reactivity of the 7-oxo group?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity of the carbonyl carbon (e.g., using B3LYP/6-31G* basis sets).
- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack trajectories.
- Docking studies : Predict binding affinities to biological targets (e.g., RIPK1 in ).
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported hazard classifications?
- Cross-referencing : Prioritize SDS with GHS classifications (e.g., ’s H302/H315).
- Experimental validation : Perform acute toxicity assays (e.g., Artemia salina lethality tests) for preliminary risk assessment.
- Regulatory alignment : Follow the strictest hazard classification (e.g., EU CLP or OSHA standards) for compliance.
Ecological and Metabolic Considerations
Q. What methodologies assess the environmental impact of this compound?
- Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation and bioaccumulation.
- Conduct Daphnia magna acute toxicity tests (OECD 202) for freshwater impact.
- Analyze soil mobility via HPLC retention times correlated with log .
Q. How is this compound metabolized in biological systems?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-MS.
- Metabolite identification : Compare fragmentation patterns with databases (e.g., PubChem or ).
- Pathway mapping : Use tools like MetaCore to link metabolites to enzymatic pathways (e.g., oxidation of the tert-butyl group).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
